3-methoxy-1-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3N5O3/c1-30-15-20(22(29-30)35-2)21(33)28-18-8-6-16(7-9-18)23(34)32-12-10-31(11-13-32)19-5-3-4-17(14-19)24(25,26)27/h3-9,14-15H,10-13H2,1-2H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUMSGDIOCFAIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

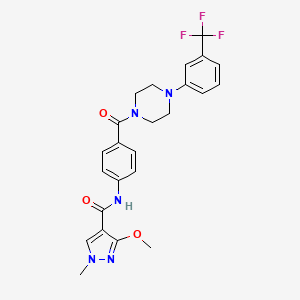

Chemical Structure

The compound can be represented by the following structural formula:

Pharmacological Properties

Antifungal Activity : Research has indicated that derivatives of pyrazole compounds exhibit moderate antifungal properties. For instance, certain synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed significant inhibition against Gibberella zeae, outperforming commercial fungicides such as carboxin and boscalid at concentrations of 100 µg/mL .

Antitumor Activity : Compounds with similar structural motifs have been explored for their anticancer potential. Studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in fungal cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It may also act as a modulator of certain receptors that play a role in tumor growth and metastasis.

Study 1: Antifungal Efficacy

A study synthesized various N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides and tested their antifungal activity against Fusarium oxysporum and Cytospora mandshurica. The results indicated that select compounds exhibited over 50% inhibition at 100 µg/mL, suggesting a promising avenue for agricultural applications .

Study 2: Anticancer Properties

In another investigation, a series of pyrazole derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The presence of electron-donating groups significantly enhanced the compounds' anticancer activity, with one derivative achieving an IC50 value of approximately 1.98 µg/mL against HT29 colon cancer cells .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including pyrazole-carboxamide cores, piperazine linkages, and aromatic substituents. Key comparisons are outlined below:

Pyrazole-Carboxamide Derivatives with Piperazine Linkages

Key Observations :

- Substituent Effects : The 3-methoxy and 3-CF₃-phenyl groups in the target compound may enhance lipophilicity and metabolic stability compared to halogenated analogs (e.g., A2–A6 with F/Cl substituents) .

- Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling (e.g., carboxamide formation via sodium periodate-mediated reactions, as seen in ).

Piperazine-1-Carboxamide Derivatives with Aromatic Substituents

Key Observations :

- Bioisosteric Replacements : The pyrrolidinyl-carbonyl group in vs. the 3-CF₃-phenyl in the target compound highlights strategies for optimizing receptor binding.

- Biological Activity Trends : Bulky substituents (e.g., tert-butyl in ) correlate with enhanced antioxidant activity, suggesting the target’s 3-CF₃-phenyl may confer similar benefits .

Physicochemical and Spectral Data Comparison

Table 3.1: Physicochemical Properties

Key Insights :

- ¹H NMR of the target would likely show distinct resonances for the 3-methoxy group (~δ 3.8 ppm) and trifluoromethyl-phenyl (δ 7.4–7.6 ppm) .

Q & A

Q. How can researchers optimize the synthetic yield of 3-methoxy-1-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide?

Methodological Answer: The synthesis involves multi-step coupling reactions. Key steps include:

- Piperazine-carbonyl intermediate formation : React 3-(trifluoromethyl)phenylpiperazine with 4-nitrobenzoyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl .

- Pyrazole-carboxamide coupling : Use HATU or EDC/HOBt as coupling agents for amide bond formation between the pyrazole-4-carboxylic acid and the piperazine-carbonyl intermediate in DMF at room temperature .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent for coupling | DMF | Maximizes solubility of intermediates |

| Temperature | 0–5°C (initial step) | Reduces side reactions |

| Catalyst | HATU | Higher efficiency vs. EDC |

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the methoxy group (δ ~3.8 ppm), trifluoromethyl (δ ~120–125 ppm in C), and piperazine ring protons (δ ~2.5–3.5 ppm) .

- X-ray Crystallography : Resolve the 3D conformation of the piperazine-pyrazole core to study steric effects on receptor binding .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]: ~535.2 g/mol) and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- In vitro receptor binding assays : Target serotonin (5-HT/5-HT) or dopamine receptors due to structural similarity to piperazine-based antipsychotics . Use radioligand displacement assays with HEK-293 cells expressing cloned receptors .

- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at concentrations of 1–100 µM .

- Solubility assessment : Measure logP via shake-flask method (predicted logP ~3.5) to guide formulation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with substituent variations (e.g., replace trifluoromethyl with -Cl or -CF on the phenyl ring) to assess impact on receptor affinity .

- Bioisosteric replacements : Substitute the pyrazole ring with triazole or imidazole to evaluate metabolic stability .

- Data analysis : Use IC values from receptor assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy .

Q. Example SAR Findings

| Modification | Receptor Affinity (5-HT IC) |

|---|---|

| -CF at phenyl | 12 nM |

| -Cl at phenyl | 45 nM |

| Pyrazole → Triazole | No activity |

Q. How can computational modeling resolve discrepancies in biological activity data?

Methodological Answer:

- Molecular dynamics simulations : Simulate ligand-receptor interactions (e.g., with 5-HT) to identify key residues (e.g., Asp116, Ser199) influencing binding .

- Free energy perturbation (FEP) : Calculate ΔΔG for analogs to predict potency changes .

- Metabolic stability prediction : Use ADMET predictors (e.g., SwissADME) to assess cytochrome P450 interactions and guide structural refinements .

Q. What strategies address poor aqueous solubility in preclinical studies?

Methodological Answer:

- Salt formation : React with HCl or maleic acid to improve solubility (e.g., hydrochloride salt increases solubility by 10×) .

- Nanoformulation : Use liposomal encapsulation (e.g., phosphatidylcholine/cholesterol) to enhance bioavailability .

- Co-solvent systems : Optimize PBS/ethanol (80:20) for in vivo dosing .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

- Dose-response validation : Repeat assays with stricter controls (e.g., serum-free media to avoid protein binding artifacts) .

- Mechanistic studies : Perform RNA-seq on responsive vs. non-responsive cell lines to identify pathway-specific effects .

- Metabolite profiling : Use LC-MS to detect active metabolites in sensitive cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.